molecular formula C7H4Br2ClF B2461831 1-Bromo-2-(bromomethyl)-5-chloro-3-fluorobenzene CAS No. 2090554-83-7

1-Bromo-2-(bromomethyl)-5-chloro-3-fluorobenzene

Cat. No. B2461831
CAS RN: 2090554-83-7
M. Wt: 302.37
InChI Key: BTFJCCBBOBVEIC-UHFFFAOYSA-N
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Description

This compound is a derivative of benzene, which is a cyclic hydrocarbon. It has a bromomethyl, a bromo, a chloro, and a fluoro substituent on the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a benzene ring as the base, with bromo, bromomethyl, chloro, and fluoro substituents attached to it .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reactants it is exposed to. Given the presence of halogens, it might undergo various substitution reactions .

Scientific Research Applications

  • Synthesis Techniques and Applications

    • The synthesis of related compounds, such as 1,2-bis(bromomethyl)-4-fluorobenzene, involves diazotization and bromination processes. This synthesis is crucial for developing various chemical intermediates used in research and industrial applications (Guo Zhi-an, 2009).
    • Similar compounds like 1,4-bis(bromomethyl)-2-fluorobenzene are synthesized using p-xylene as a starting material. This showcases the versatility of halogenated benzenes in chemical synthesis (Song Yan-min, 2007).
  • Chemical Properties and Reactions

    • Studies on the ultraviolet photodissociation of related halogenated benzenes like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene provide insights into the chemical properties and reactions of halogen-substituted benzenes (Xi-Bin Gu et al., 2001).
    • The synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, including 1-bromo-3-chloro-5-fluorobenzene, highlights the reactivity of such compounds in forming complex organosilicon molecules (Scott Grecian et al., 2005).
  • Applications in Materials Science and Molecular Chemistry

    • The reaction of related compounds, like 1-fluoro-2-lithiobenzenes with halobenzaldehydes, leads to the formation of acridin-9(10H)-ones, demonstrating their utility in the synthesis of complex organic molecules (K. Kobayashi et al., 2013).
    • Research into cobalt-catalyzed carbonylation of polysubstituted bromo, fluoro, and chloro benzenes, including compounds similar to 1-bromo-2-(bromomethyl)-5-chloro-3-fluorobenzene, contributes to the development of fluorinated benzoic acids, which are crucial in material science and pharmaceutical research (V. Boyarskiy et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific reaction that this compound is involved in. For example, in a substitution reaction, a more reactive species would replace one of the halogens .

properties

IUPAC Name

1-bromo-2-(bromomethyl)-5-chloro-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFJCCBBOBVEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(bromomethyl)-5-chloro-3-fluorobenzene

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